![molecular formula C19H20N6O2 B12608531 (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 647028-01-1](/img/structure/B12608531.png)
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by the presence of azido groups attached to phenylmethyl groups on a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the azidation of corresponding phenylmethyl derivatives. The reaction conditions often include the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido groups, which can be highly reactive and potentially explosive.
化学反应分析
Types of Reactions
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
科学研究应用
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of azido groups.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxolane ring.
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a different ring system.
Uniqueness
The presence of the dimethyl groups on the dioxolane ring in (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane provides steric hindrance, which can influence its reactivity and the types of reactions it can undergo. This makes it unique compared to other similar compounds.
属性
CAS 编号 |
647028-01-1 |
|---|---|
分子式 |
C19H20N6O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(4S,5S)-4,5-bis[(S)-azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C19H20N6O2/c1-19(2)26-17(15(22-24-20)13-9-5-3-6-10-13)18(27-19)16(23-25-21)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
JZIIJPFNYVFEQZ-XSLAGTTESA-N |
手性 SMILES |
CC1(O[C@H]([C@@H](O1)[C@H](C2=CC=CC=C2)N=[N+]=[N-])[C@H](C3=CC=CC=C3)N=[N+]=[N-])C |
规范 SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)N=[N+]=[N-])C(C3=CC=CC=C3)N=[N+]=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


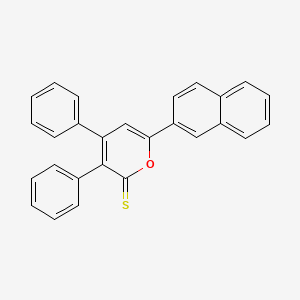


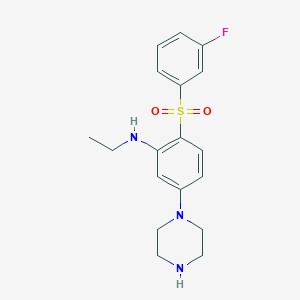
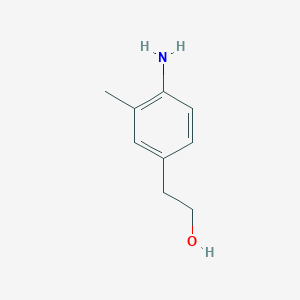
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
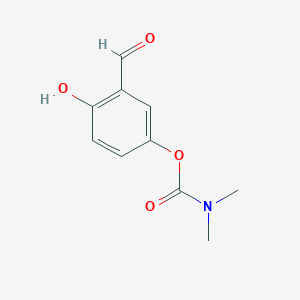
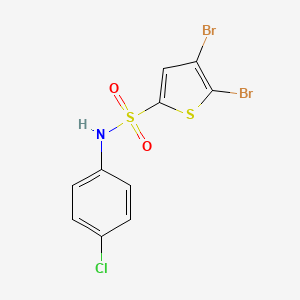
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
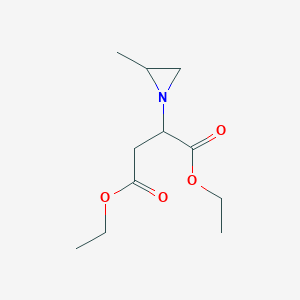
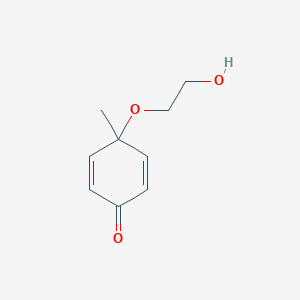
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
